
(R)-2-(1-Aminoethyl)isonicotinonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, along with a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 2-chloropyridine with ®-1-aminoethanol in the presence of a base to form the intermediate compound, which is then treated with cyanogen bromide to introduce the carbonitrile group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.
化学反応の分析
Types of Reactions
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Primary amines from the reduction of the carbonitrile group.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile hydrochloride
- 2-[(1R)-1-aminoethyl]pyridine-5-carbonitrile hydrochloride
- 2-[(1R)-1-aminoethyl]pyridine-6-carbonitrile hydrochloride
Uniqueness
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride is unique due to the specific position of the carbonitrile group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC名 |
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-6(10)8-4-7(5-9)2-3-11-8;/h2-4,6H,10H2,1H3;1H/t6-;/m1./s1 |
InChIキー |
IKHSQBANECWDBX-FYZOBXCZSA-N |
異性体SMILES |
C[C@H](C1=NC=CC(=C1)C#N)N.Cl |
正規SMILES |
CC(C1=NC=CC(=C1)C#N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


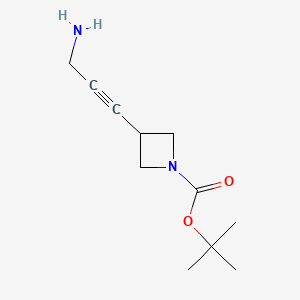
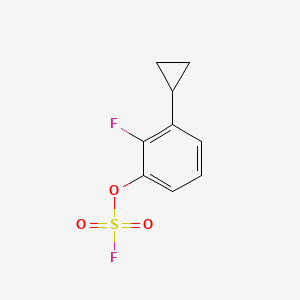

![(2S,4R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13555834.png)
![Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13555835.png)

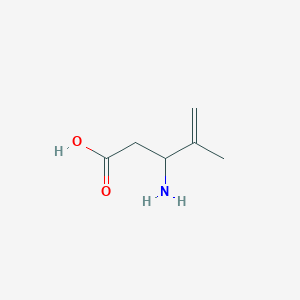

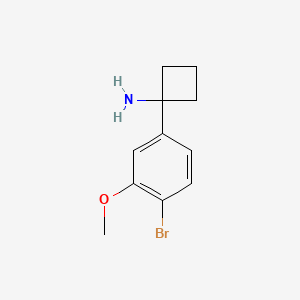
![(R)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13555866.png)
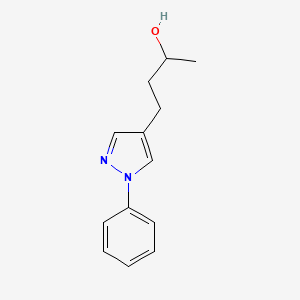
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13555885.png)

![7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13555901.png)
